molecular formula C27H29N5O4S B2639452 N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-69-8

N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2639452
CAS No.: 852171-69-8
M. Wt: 519.62
InChI Key: PCWYRQIDPZTMGG-UHFFFAOYSA-N
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Description

Multi-Component Reaction Strategies for Core Scaffold Assembly

Multi-component reactions (MCRs) dominate modern syntheses of pyrimido[4,5-d]pyrimidine derivatives due to their atom economy and operational simplicity. For the target compound, the core scaffold is typically assembled via a one-pot condensation of 6-amino-1,3-dimethyluracil, dimedone, and an aldehyde precursor. Trityl chloride (TrCl) has emerged as a superior catalyst for this transformation, enabling yields exceeding 85% in under 30 minutes at room temperature. The mechanism involves TrCl generating a carbocationic intermediate that activates the aldehyde for Knoevenagel condensation with dimedone, followed by cyclocondensation with 6-amino-1,3-dimethyluracil.

Recent advances include DABCO-based ionic liquids, such as [C4(DABCO-SO3H)2]·4ClO4, which facilitate the reaction in aqueous media with 92–95% yields. Comparative studies (Table 1) highlight the efficiency of these catalysts.

Table 1: Catalyst Performance in Pyrimido[4,5-d]pyrimidine Synthesis

Catalyst Reaction Time Yield (%) Temperature
Trityl chloride 25 min 85–90 RT
[C4(DABCO-SO3H)2]·4ClO4 20 min 92–95 80°C
Cs2.3H0.7PW10Mo2O40 60 min 78 100°C

The choice of aldehyde critically influences the C-2 substituent. For example, 4-methoxybenzaldehyde introduces the 2-(4-methoxyphenyl) group in the target compound, while electron-withdrawing aldehydes require longer reaction times.

Regioselective Functionalization at C-4 and C-8 Positions

Regioselective modification of the pyrimido[4,5-d]pyrimidine core is essential for installing the thioacetamide group at C-4 and methyl groups at C-6/C-8. Microwave-assisted [4+2] cycloaddition between 6-[(dimethylamino)methylene]aminouracil and glyoxylate imines achieves >90% regioselectivity for C-4 substitution. The dimethylamino group acts as a transient directing group, steering the imine to the C-4 position before elimination (Figure 1).

Figure 1: Regioselective Pathway for C-4 Thioacetamide Installation

  • Microwave-assisted cycloaddition forms a C-4 imine intermediate.
  • Thiolysis with mercaptoacetic acid introduces the thioether linkage.
  • Amidation with 4-butylphenylamine yields the final thioacetamide group.

C-6/C-8 dimethylation is achieved via pre-cyclization alkylation of the uracil precursor. Using methyl iodide in DMF at 0°C selectively methylates the N-7 and N-5 positions, which later become C-6 and C-8 upon cyclization.

Microwave-Assisted Cyclization Techniques for Improved Yield

Conventional thermal cyclization of pyrimido[4,5-d]pyrimidines often suffers from side reactions and prolonged durations (6–8 hours). Microwave irradiation addresses these issues by enabling rapid, uniform heating. A comparative study (Table 2) demonstrates its superiority:

Table 2: Conventional vs. Microwave-Assisted Cyclization

Method Time Yield (%) Purity (%)
Conventional 6 hr 65 88
Microwave 15 min 92 98

The DABCO-based ionic liquid [C4(DABCO-SO3H)2]·4ClO4 further enhances microwave efficacy by stabilizing reactive intermediates, reducing activation energy by ~30 kJ/mol. This synergy allows the target compound’s 5,7-dioxo-5,6,7,8-tetrahydro moiety to form without over-oxidation.

Properties

CAS No.

852171-69-8

Molecular Formula

C27H29N5O4S

Molecular Weight

519.62

IUPAC Name

N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C27H29N5O4S/c1-5-6-7-17-8-12-19(13-9-17)28-21(33)16-37-25-22-24(31(2)27(35)32(3)26(22)34)29-23(30-25)18-10-14-20(36-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,28,33)

InChI Key

PCWYRQIDPZTMGG-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is an organic compound notable for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects based on current research findings.

Structural Characteristics

The compound has the molecular formula C26H26FN5O3SC_{26}H_{26}FN_5O_3S and a molecular weight of 507.58 g/mol. Its structure includes:

  • A butylphenyl group
  • A tetrahydropyrimido-pyrimidine moiety
  • A thioacetamide functional group

These features contribute to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound involves multi-step chemical reactions that preserve its structural integrity while allowing for modifications that may enhance its biological activity. The general synthetic pathway includes:

  • Formation of the tetrahydropyrimido-pyrimidine core.
  • Introduction of the butylphenyl and methoxyphenyl groups.
  • Finalization with the thioacetamide linkage.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anti-inflammatory and Analgesic Properties

The compound shows promising anti-inflammatory effects through the selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II. Related studies have demonstrated its potential in reducing inflammation and pain:

Compound COX Inhibition Activity IC50 (μM)
N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)...ModerateTBD
CelecoxibSelective COX-II inhibitor0.78
PYZ16COX-II selective inhibitor0.52

The compound's interaction with COX pathways suggests it could be developed as a therapeutic agent for conditions involving chronic inflammation.

Anticonvulsant Properties

Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. This potential has been highlighted in research focusing on compounds with similar structural frameworks that have shown efficacy in treating epilepsy.

Case Studies and Research Findings

  • In Vivo Studies : Animal models treated with derivatives of this compound exhibited reduced inflammatory markers and pain responses compared to controls.
  • Mechanistic Studies : Investigations into the binding affinity of the compound to COX enzymes revealed that it competes effectively with arachidonic acid, a key substrate in the inflammatory pathway.
  • Comparative Analysis : When compared to other known anti-inflammatory agents like Celecoxib, N-(4-butylphenyl)-2-((2-(4-methoxyphenyl)... demonstrated comparable or superior efficacy in certain assays.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Key Properties Reference
Target Compound Tetrahydropyrimido[4,5-d]pyrimidine - 6,8-Dimethyl
- 2-(4-methoxyphenyl)
- Thioacetamide-4-butylphenyl
High lipophilicity (due to butyl group); potential CYP450 inhibition
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine - 4,6-Dimethyl
- Thioacetamide-4-methylpyridinyl
Moderate solubility in polar solvents; antibacterial activity reported
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] Tetrahydropyrimidine - 4,6-Dioxo
- Thioacetamide-sulfamoylphenyl
- 4-hydroxyphenyl
Enhanced hydrogen-bonding capacity; antidiabetic activity in preclinical models
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Tetrahydropyrimidinone - 2-Oxo
- Complex peptide-like backbone
Protease inhibition; high metabolic stability

Key Observations:

Core Modifications: The target compound’s tetrahydropyrimido[4,5-d]pyrimidine core (vs. Compounds with 4,6-dioxo or 2-oxo groups (e.g., [B13] , PF43(1) derivatives ) exhibit stronger hydrogen-bonding interactions but reduced membrane permeability compared to the target compound’s 5,7-dione system.

Side-Chain Variations :

  • The 4-butylphenyl group in the target compound enhances lipophilicity (logP ~4.2 predicted), favoring blood-brain barrier penetration, whereas 4-methylpyridinyl () or sulfamoylphenyl () groups improve aqueous solubility but limit CNS activity.
  • Thioether vs. Ether Linkages : Thioacetamide derivatives (target compound, ) show slower metabolic degradation than ether-linked analogs (e.g., PF43(1) ), as sulfur resists oxidative cleavage .

Biological Activity :

  • The target compound’s methoxyphenyl substituent may confer dual inhibitory effects (e.g., COX-2 and PIM kinases), whereas sulfamoylphenyl derivatives () are more selective for carbonic anhydrases.

Q & A

Q. Experimental Design Optimization :

  • Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce trial runs while resolving interactions between parameters .
  • Yield Improvement : Evidence suggests that adjusting stoichiometry of the pyrimidine precursor (1.2–1.5 equiv) and reaction time (8–12 hrs) enhances yield to >60% .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationDMF, 120°C, 10h5895%
Thioacetamide CouplingK₂CO₃, DCM, RT7298%

Basic Question: What analytical methods are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm substituent integration (e.g., 4-butylphenyl protons at δ 2.03–2.33 ppm; methoxyphenyl at δ 3.8–4.0 ppm) .
    • ¹³C NMR : Verify carbonyl resonances (C=O at ~170–180 ppm) and pyrimidine carbons .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) :
    • Use high-resolution LC-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 550–600 range) and rule out side products .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance).

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations in:
    • 4-Methoxyphenyl group : Replace with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to assess electronic effects on binding .
    • Thioacetamide linker : Compare with oxoacetamide or alkyl chains to study steric/electronic contributions .
  • Computational Docking : Use molecular dynamics (MD) simulations to predict interactions with target enzymes (e.g., kinase inhibitors) and prioritize analogs for synthesis .
  • In Vitro Assays : Pair SAR data with IC₅₀ values from kinase inhibition or cytotoxicity assays (e.g., 72h MTT assays) to correlate structural changes with activity .

Advanced Question: How should researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Replicate Experiments : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Control for Solubility : Use consistent solvents (e.g., DMSO concentration ≤0.1% v/v) to avoid false negatives due to precipitation .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of conflicting data points .
  • Cross-Validate with Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show inconsistency .

Advanced Question: What computational strategies can elucidate reaction mechanisms and regioselectivity during synthesis?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states and identify rate-determining steps (e.g., cyclization vs. ring-opening) .
    • Calculate Fukui indices to predict nucleophilic/electrophilic sites on intermediates .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) map potential pathways and byproducts .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) to enhance regioselectivity .

Advanced Question: How can reaction conditions be optimized for scalability while maintaining efficiency?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • DoE for Scale-Up : Use response surface methodology (RSM) to balance temperature, agitation rate, and catalyst loading for reproducible yields at 10–100g scale .
  • Continuous Flow Chemistry : Transition batch reactions to flow systems to improve heat/mass transfer and reduce reaction time by 30–50% .

Advanced Question: How to address conflicting solubility and stability data in different solvent systems?

Methodological Answer:

  • Solvent Screening : Test solubility in 10–20 solvents (e.g., DMSO, ethanol, PEG-400) using nephelometry or UV-Vis spectroscopy .
  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C) and quantify degradation via HPLC .
  • Co-Solvent Strategies : Blend solvents (e.g., 20% EtOH + 80% PBS) to enhance aqueous stability while maintaining biological relevance .

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